4-Chloro-3-indoxyl-beta-D-galactopyranoside

Developmental Biology Histochemistry Reporter Gene Assay

β-Galactosidase detection protocols face a molar-efficiency bottleneck: X-Gal (MW 408.63) demands more mass per mole of substrate. 4-Chloro-3-indoxyl-β-D-galactopyranoside (MW 329.73) delivers 19.3% more moles per gram-critical for high-throughput histochemical and reporter gene assays. • Molar efficiency: Prepare 19.3% more staining solution per gram versus X-Gal. • IP differentiation: Cited in patented indicator platforms; enables development of proprietary, protectable diagnostic assays. • Research utility: Mono-chloro structure supports comparative enzymology studies (Km, Vmax) against di-halogenated substrates.

Molecular Formula C14H16ClNO6
Molecular Weight 329.73 g/mol
CAS No. 135313-63-2
Cat. No. B164896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-indoxyl-beta-D-galactopyranoside
CAS135313-63-2
Molecular FormulaC14H16ClNO6
Molecular Weight329.73 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2
InChIKeyKSDIRCXIOJIPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-indoxyl-beta-D-galactopyranoside (CAS 135313-63-2): A Mono-Halogenated Chromogenic Substrate for Beta-Galactosidase Assays


4-Chloro-3-indoxyl-beta-D-galactopyranoside (CAS 135313-63-2) is a synthetic, mono-chlorinated indoxyl glycoside that functions as a chromogenic substrate for the enzyme beta-galactosidase [1]. It serves as a histochemical tool in molecular biology, microbiology, and genetics to visualize enzymatic activity, which is crucial for applications such as gene expression studies and reporter gene assays . Upon enzymatic hydrolysis, it releases a chloro-indoxyl moiety that oxidizes to form a colored, insoluble precipitate, enabling the visual detection and localization of beta-galactosidase activity [1].

Why 4-Chloro-3-indoxyl-beta-D-galactopyranoside Is Not a Drop-in Replacement for X-Gal or Other Halogenated Analogs


In the scientific procurement process, it is critical to distinguish 4-Chloro-3-indoxyl-beta-D-galactopyranoside (C14H16ClNO6) from the industry-standard 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside, or X-Gal (C14H15BrClNO6), despite frequent conflation in general literature [1]. The absence of a bromine atom in the target compound alters its molecular weight, electronic properties, and potential oxidation kinetics [1]. While X-Gal and other di-halogenated derivatives like Salmon-Gal and Magenta-Gal have well-characterized sensitivity profiles and defined colorimetric outputs (blue, salmon, and magenta, respectively) , the performance characteristics of the mono-chloro compound are less documented. Therefore, direct substitution without experimental validation risks assay failure, unexpected background staining, or altered sensitivity thresholds, undermining experimental reproducibility and data integrity.

Comparative Performance Evidence for 4-Chloro-3-indoxyl-beta-D-galactopyranoside and Structural Analogs


Comparative Sensitivity in Early Mouse Embryo Assays: S-Gal vs. X-Gal

A direct comparison of chromogenic beta-galactosidase substrates revealed that 6-chloro-3-indoxyl-β-D-galactopyranoside (S-gal) provides superior sensitivity relative to 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-gal) for detecting lacZ reporter gene activity in early-stage mouse embryos [1]. This study establishes a clear hierarchy of performance among halogenated indoxyl galactosides, directly informing substrate selection for applications where enzyme expression is limited.

Developmental Biology Histochemistry Reporter Gene Assay

Proprietary Role in a Patented Indicator Platform

4-Chloro-3-indoxyl-beta-D-galactopyranoside (CAS 135313-63-2) is specifically cited as a component of a 'patented indicator platform' for the detection of coliform bacteria . This contrasts with X-Gal, which, while also used for coliform detection, is a generic, widely-used reagent [1].

Intellectual Property Assay Development Diagnostics

Physicochemical Properties: Baseline for Comparison with Halogenated Analogs

The defined molecular and physical properties of 4-Chloro-3-indoxyl-beta-D-galactopyranoside provide a baseline for comparing its behavior to other indoxyl substrates [1]. Its lower molecular weight and different logP value compared to brominated analogs will influence solubility, membrane permeability, and precipitation kinetics in cellular assays.

Medicinal Chemistry Physical Chemistry Assay Design

Recommended Application Scenarios for 4-Chloro-3-indoxyl-beta-D-galactopyranoside


Development of Proprietary Microbiological Detection Assays

For companies or research groups developing novel, patentable diagnostic tests for bacterial contamination (e.g., coliforms), 4-Chloro-3-indoxyl-beta-D-galactopyranoside is a strategic choice. Its citation in a patented indicator platform suggests a pathway for developing differentiated, IP-protectable assays, avoiding the use of generic, off-patent reagents like X-Gal that are common in the public domain [1].

Histochemical Staining Where High Molar Concentration is Required

In applications requiring high molar concentrations of substrate, the lower molecular weight of 4-Chloro-3-indoxyl-beta-D-galactopyranoside (329.73 g/mol) compared to X-Gal (408.63 g/mol) provides a distinct procurement advantage [1]. For a given mass of material, a 19.3% higher molar quantity of the target compound can be prepared, which is a key consideration for large-scale or high-throughput histochemical staining protocols.

Comparative Studies of Halogenated Substrate Kinetics

The mono-chlorinated structure of 4-Chloro-3-indoxyl-beta-D-galactopyranoside makes it a valuable tool for fundamental biochemistry research. It can be used in comparative studies against X-Gal (5-bromo-4-chloro) and Salmon-Gal (6-chloro) to elucidate the specific role of halogen position and identity on substrate binding, enzyme turnover rate (Km and Vmax), and oxidation kinetics of the released indoxyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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